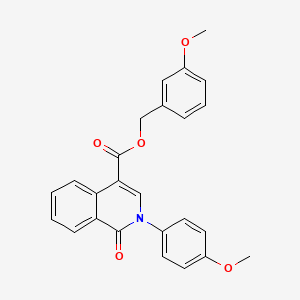

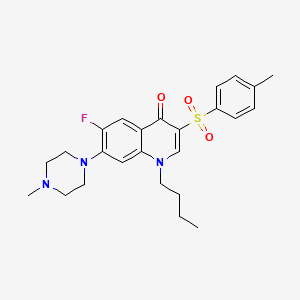

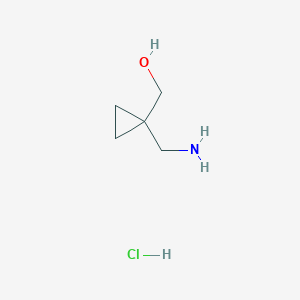

![molecular formula C20H17FN4OS B3007061 1-(苯并[d]噻唑-2-基)-N-(4-氟苯基)-5-异丙基-1H-吡唑-3-甲酰胺 CAS No. 1013782-31-4](/img/structure/B3007061.png)

1-(苯并[d]噻唑-2-基)-N-(4-氟苯基)-5-异丙基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for this compound is not specified, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions . Characterization of the newly synthesized compounds is often done using IR, NMR (1H, 13C, and 31P), mass spectral and elemental analysis .

Chemical Reactions Analysis

The compound may show high selectivity and sensitivity towards certain ions. For example, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− .

科学研究应用

Fluorescent Probe for Cysteine Sensing

A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cysteine (Cys) over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

Pesticidal Agents

A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated as pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

Organic Light Emitting Diodes (OLEDs)

In the field of optoelectronics, these compounds have been used as doped emitters in Organic Light Emitting Diodes (OLEDs) . After coordination with boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes . All doped devices showed strong emission and low turn-on voltages (3.9-4.8 V), with the performance of the boron difluoride complex-based doped devices surpassing that of the ligand .

作用机制

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of RT . This binding inhibits the action of RT, thereby preventing the replication of the HIV-1 virus . The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .

Biochemical Pathways

The compound affects the biochemical pathway involving the replication of the HIV-1 virus. By inhibiting the action of RT, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus .

Pharmacokinetics

These methods suggest that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 virus replication. This is achieved by preventing the action of RT, thereby blocking a crucial step in the replication of the HIV-1 virus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence can be enhanced in the presence of cysteine . Additionally, the compound’s inhibitory action can be affected by the presence of other substances on the metal surface .

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERQQGDVRKQLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)